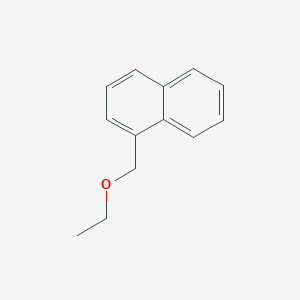
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H14F3N3O and a molecular weight of 261.24 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring bearing a methanol group
Métodos De Preparación
The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form the intermediate compound, which is then subjected to further reactions to introduce the methanol group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The piperidine ring provides structural stability, while the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol can be compared with similar compounds such as:
{1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl}methanol: This compound has a phenyl ring instead of a pyrimidine ring, which affects its chemical properties and reactivity.
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}ethanol: This compound has an ethanol group instead of a methanol group, which influences its solubility and reactivity.
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}amine: This compound has an amine group instead of a methanol group, which affects its basicity and potential biological activities.
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-1-4-15-10(16-9)17-5-2-8(7-18)3-6-17/h1,4,8,18H,2-3,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGMOWSJXRECDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

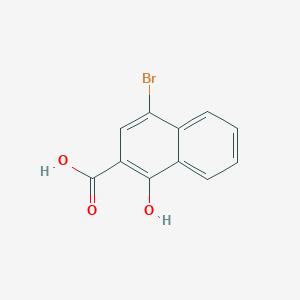

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)


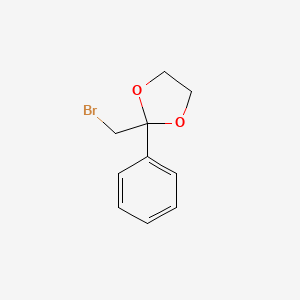

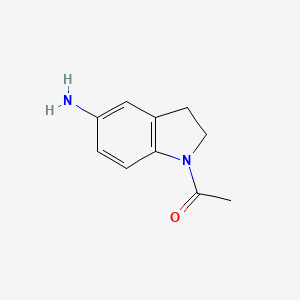
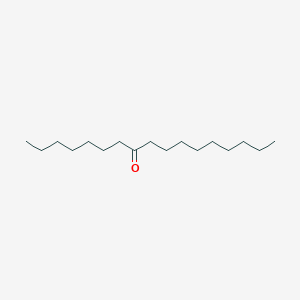
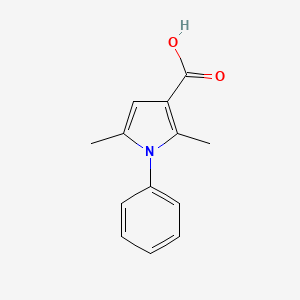
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
